molecular formula C9H9ClO2 B1304610 3-ethoxybenzoyl Chloride CAS No. 61956-65-8

3-ethoxybenzoyl Chloride

Cat. No. B1304610
CAS RN: 61956-65-8
M. Wt: 184.62 g/mol
InChI Key: GDBMWSHYPYKDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxybenzoyl chloride is a chemical compound that serves as an intermediate in the synthesis of various polymers and pharmaceuticals. It is structurally related to benzoyl chloride derivatives, which are known for their reactivity in forming esters and amides through acylation reactions. The ethoxy group in 3-ethoxybenzoyl chloride provides steric hindrance and electronic effects that influence its reactivity and the properties of the resulting compounds.

Synthesis Analysis

The synthesis of related compounds often involves the use of benzoyl chlorides as acylating agents. For instance, the synthesis of poly(3-hydroxybenzoate) was achieved through the condensation of 3-(trimethylsiloxy)benzoyl chloride, which is a similar compound to 3-ethoxybenzoyl chloride . Additionally, the synthesis of various chromones and 4-hydroxyquinolines was performed using 2-alkoxy- and 2-nitrobenzoyl chlorides, which are structurally related to 3-ethoxybenzoyl chloride . These methods highlight the versatility of benzoyl chlorides in synthesizing complex organic molecules.

Molecular Structure Analysis

The molecular structure of 3-ethoxybenzoyl chloride would consist of a benzene ring substituted with an ethoxy group at the 3-position and a carbonyl chloride (acyl chloride) group. The presence of the ethoxy group can influence the electronic distribution within the molecule, potentially affecting its reactivity. The molecular structure of related compounds has been analyzed using various spectroscopic methods, such as NMR spectroscopy, to study tautomeric equilibria and other structural features .

Chemical Reactions Analysis

Benzoyl chlorides are known to undergo a variety of chemical reactions, primarily acylation. For example, the synthesis of antiestrogens involved Friedel-Crafts aroylation using benzoyl chlorides with basic side-chain-bearing groups . Similarly, 3-ethoxybenzoyl chloride would be expected to participate in acylation reactions to form esters and amides. Moreover, the synthesis of 3-alkenyl-3-ethoxy-2-iminoketones was achieved through a [3 + 2] cycloaddition/rearrangement and ring-opening cascade process, demonstrating the reactivity of ethoxy-substituted compounds in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical properties of benzoyl chloride derivatives, such as melting and boiling points, solubility, and stability, are influenced by their molecular structure. For example, the glass transition and melting points of poly(3-hydroxybenzoate) were determined using differential scanning calorimetry . The presence of the ethoxy group in 3-ethoxybenzoyl chloride would affect its physical properties, such as solubility in organic solvents. Chemical properties, such as reactivity in acylation reactions and susceptibility to hydrolysis, are also key characteristics of benzoyl chloride derivatives.

Scientific Research Applications

Enhancement in Photovoltaic Devices

One notable application of derivatives related to 3-ethoxybenzoyl chloride is in the development of organic bulk heterojunction photovoltaic devices. Research by Stylianakis et al. (2012) demonstrated the covalent linking of graphene oxide with 3,5-dinitrobenzoyl chloride, using ethylenediamine as a spacer. This synthesis resulted in a material (GO-EDNB) that significantly improved the performance of poly-(3-hexylthiophene) bulk heterojunction photovoltaic devices, showcasing an impressive power conversion efficiency enhancement (Stylianakis et al., 2012).

Chlorination of Fulvic Acid

Another study focused on the chlorination of fulvic acid (FA), where 3-ethoxybenzoyl chloride derivatives played a role. Niedan et al. (2000) explored the exo-enzymatically mediated chlorination of FA, observing the formation of chlorinated groups within the macromolecules. This process was significant for understanding the presence of chlorinated aromatic groups in soil and surface water samples, providing insights into environmental chemistry (Niedan et al., 2000).

Development of N-Heterocyclic Carbene Complexes

Pellei et al. (2012) synthesized N-Heterocyclic carbene (NHC) ligand precursors, including derivatives functionalized with groups related to 3-ethoxybenzoyl chloride. These precursors were used to create carbene complexes of silver(I) and copper(I), which were characterized by various spectroscopic techniques. The study highlights the potential of these complexes in cancer treatment, particularly against cisplatin-resistant cells, marking a significant stride in medicinal chemistry (Pellei et al., 2012).

Synthesis of Thiosemicarbazide Derivatives

In another application, 3-ethoxybenzoyl chloride was utilized in the synthesis of thiosemicarbazide derivatives. Wei et al. (2004) reported the reaction of aryloxyacetic acid hydrazide with 3-ethoxybenzoyl chloride under phase transfer catalysis, yielding thiosemicarbazide derivatives. This method demonstrated an efficient approach to synthesizing compounds with potential biological activities (Wei et al., 2004).

Electrochemical Studies

Electrochemical studies have also benefited from the use of 3-ethoxybenzoyl chloride and its derivatives. Xiao and Johnson (2003) investigated the electrochemistry of ionic liquids, identifying and eliminating impurity chloride from the ionic liquid l-butyl-3-methyl-1H-imidazolium tetrafluoroborate. Their research contributes to the understanding of electrochemical processes and the purification of ionic liquids, critical for various industrial applications (Xiao & Johnson, 2003).

Safety And Hazards

3-Ethoxybenzoyl Chloride is classified as a corrosive substance . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Proper personal protective equipment, including gloves and eye protection, should be used when handling this chemical .

properties

IUPAC Name

3-ethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBMWSHYPYKDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377724
Record name 3-ethoxybenzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxybenzoyl Chloride

CAS RN

61956-65-8
Record name 3-ethoxybenzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61956-65-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethoxybenzoyl Chloride
Reactant of Route 2
Reactant of Route 2
3-ethoxybenzoyl Chloride
Reactant of Route 3
Reactant of Route 3
3-ethoxybenzoyl Chloride
Reactant of Route 4
3-ethoxybenzoyl Chloride
Reactant of Route 5
Reactant of Route 5
3-ethoxybenzoyl Chloride
Reactant of Route 6
Reactant of Route 6
3-ethoxybenzoyl Chloride

Citations

For This Compound
2
Citations
AS Abdelsamie, M Salah, L Siebenbürger… - European Journal of …, 2019 - Elsevier
… The synthesis of compounds 1–3 was achieved according to Scheme 1, starting with Friedel–Crafts acylation reaction between 2,6-di-fluoro-3-ethoxybenzoyl chloride and 2-…
Number of citations: 7 www.sciencedirect.com
A Zhao - 2018 - engagedscholarship.csuohio.edu
In the US breast cancer is the most common cancer after skin cancer. Currently in the US the average risk of a woman to develop breast cancer in her life is roughly 12%. About 25-30% …
Number of citations: 4 engagedscholarship.csuohio.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.